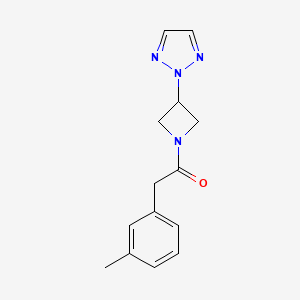

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-11-3-2-4-12(7-11)8-14(19)17-9-13(10-17)18-15-5-6-16-18/h2-7,13H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKWHHMGNCSPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides rigidity and spatial orientation, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of azetidine-triazole derivatives.

Structural Variations

Key structural differences among similar compounds include:

Azetidine substituents : Position and type of triazole (1H vs. 2H) and additional functional groups.

Ketone chain length: Ethanone (C=OCH2-) vs. propanone (C=OCH2CH2-).

Aryl substituents : Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., Cl, F) groups.

Table 1: Structural Comparison of Azetidine-Triazole Derivatives

| Compound Name | Azetidine Substituent | Triazole Type | Ketone Chain | Aryl Group | Molecular Weight | Reference |

|---|---|---|---|---|---|---|

| Target Compound | 3-(2H-triazol-2-yl) | 2H | Ethanone | m-Tolyl | ~281.3* | [15, 16] |

| 3-(3-Chlorophenyl)-1-[3-(2H-triazol-2-yl)azetidin-1-yl]propan-1-one (BK62335) | 3-(2H-triazol-2-yl) | 2H | Propanone | 3-Chlorophenyl | 290.75 | [15] |

| 3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-triazol-2-yl)azetidin-1-yl]propan-1-one (BK66045) | 3-(2H-triazol-2-yl) | 2H | Propanone | 4-Fluoro-3-methylphenyl | 288.32 | [16] |

| 1-(3-(1H-Triazol-1-yl)azetidin-1-yl)-2-(indol-1-yl)ethanone (2034431-09-7) | 3-(1H-triazol-1-yl) | 1H | Ethanone | Indol-1-yl | 281.31 | [19] |

| 1-[3-(4-(Aminomethyl)-1H-triazol-1-yl)azetidin-1-yl]-2,2,2-trifluoroethan-1-one (2090266-83-2) | 3-(4-aminomethyl-1H-triazol-1-yl) | 1H | Trifluoroethanone | – | 263.23 | [20] |

*Estimated based on molecular formula C₁₅H₁₆N₄O.

Physicochemical Properties

- Lipophilicity : The m-tolyl group in the target compound increases hydrophobicity (logP ~1.5–2.0) compared to halogenated analogs (logP ~2.5–3.0 for BK62335) .

- Solubility: Ethanone derivatives (e.g., target compound) may exhibit better aqueous solubility than propanone analogs due to shorter alkyl chains.

- Stability: The 2H-triazole configuration (non-tautomerizing) likely enhances stability over 1H-triazoles, which can undergo tautomerization .

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is a novel synthetic molecule that incorporates a triazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C14H16N4O

- Molecular Weight: 256.30 g/mol

- CAS Number: 2177060-85-2

The structure features a triazole moiety linked to an azetidine ring and a m-tolyl group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and survival.

- Receptor Binding: It has the potential to bind to specific receptors on the cell surface, modulating various cellular responses.

- DNA Interaction: The compound could interact with DNA, influencing gene expression and potentially leading to apoptosis in malignant cells.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that derivatives of triazole exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against both bacterial and fungal pathogens. Studies have demonstrated that similar triazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

-

Anticancer Studies:

- A study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one displayed IC50 values in the low micromolar range against various cancer types .

- Antimicrobial Efficacy:

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.